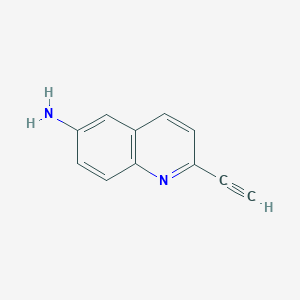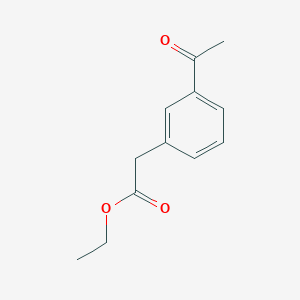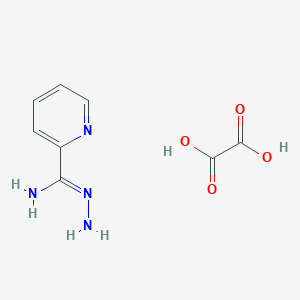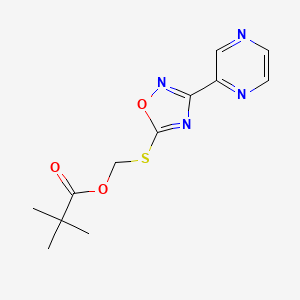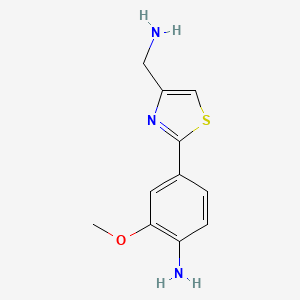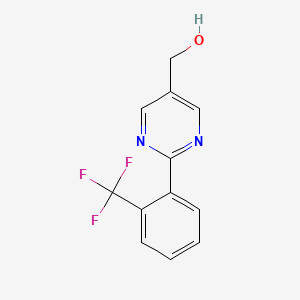
3-Isopropyl-4-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine nitrogen, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the vinyl group.
Substitution: The vinyl group in this compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
3-Isopropyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-vinylpyridine involves its interaction with various molecular targets, primarily through its vinyl and pyridine functional groups. The vinyl group can undergo polymerization reactions, while the pyridine ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications in polymer chemistry and coordination chemistry.
Comparison with Similar Compounds
4-Vinylpyridine: Similar in structure but lacks the isopropyl group, making it less hydrophobic.
2-Vinylpyridine: The vinyl group is attached to the second position of the pyridine ring, resulting in different reactivity and properties.
3-Isopropylpyridine: Lacks the vinyl group, limiting its applications in polymerization reactions.
Uniqueness: 3-Isopropyl-4-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties. The isopropyl group increases the hydrophobicity of the compound, while the vinyl group allows for polymerization, making it versatile for various applications.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-ethenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-6-11-7-10(9)8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
BYRLNOCIDCLSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
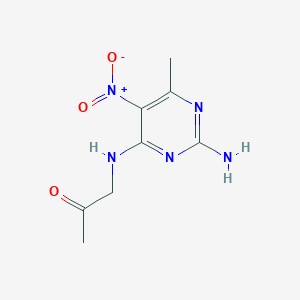
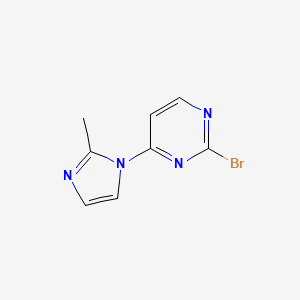

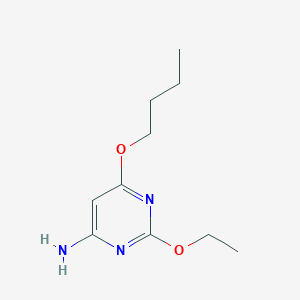

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
